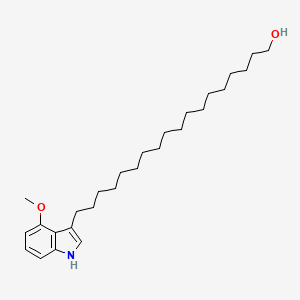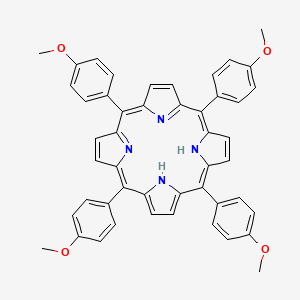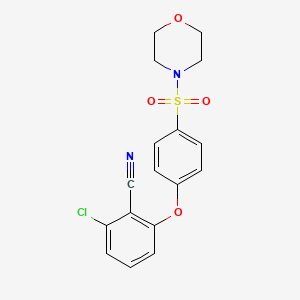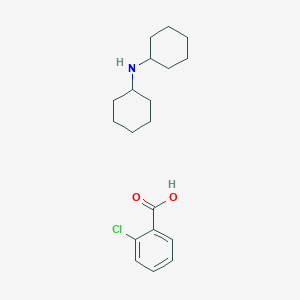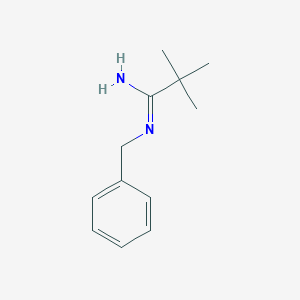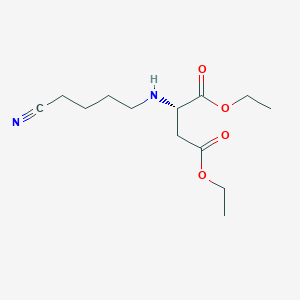
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, followed by cyclization to form the furanone ring. The reaction conditions typically include the use of iodine or iodinating agents, solvents such as dichloromethane or acetonitrile, and catalysts like silver salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the formation of deiodinated or hydrogenated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction could produce deiodinated furanones.
Scientific Research Applications
Chemistry
In chemistry, (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets and pathways may provide insights into its mechanism of action and therapeutic potential.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5S)-3-(9-Bromonon-8-en-1-yl)-5-methylfuran-2(5H)-one
- (5S)-3-(9-Chloronon-8-en-1-yl)-5-methylfuran-2(5H)-one
- (5S)-3-(9-Fluoronon-8-en-1-yl)-5-methylfuran-2(5H)-one
Uniqueness
Compared to similar compounds, (5S)-3-(9-Iodonon-8-en-1-yl)-5-methylfuran-2(5H)-one may exhibit unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can influence the compound’s chemical behavior and interactions. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
676352-00-4 |
|---|---|
Molecular Formula |
C14H21IO2 |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
(2S)-4-(9-iodonon-8-enyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H21IO2/c1-12-11-13(14(16)17-12)9-7-5-3-2-4-6-8-10-15/h8,10-12H,2-7,9H2,1H3/t12-/m0/s1 |
InChI Key |
RXCMXTPUWLQNBP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)O1)CCCCCCCC=CI |
Canonical SMILES |
CC1C=C(C(=O)O1)CCCCCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
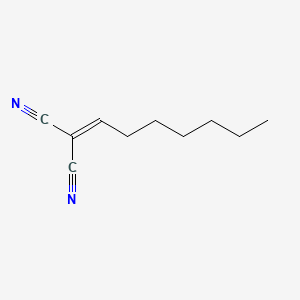
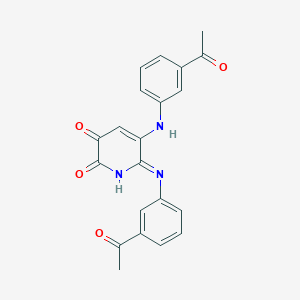
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
